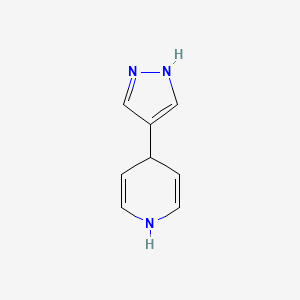

4-(1H-Pyrazol-4-yl)-1,4-dihydropyridine

Beschreibung

Historical Context and Discovery Timeline

The historical development of this compound can be traced back to the foundational work on 1,4-dihydropyridine synthesis established by Arthur Rudolf Hantzsch in 1881. Hantzsch's pioneering multicomponent reaction, which involved the condensation of aldehydes, beta-ketoesters, and ammonia or ammonium salts, laid the groundwork for the systematic synthesis of 1,4-dihydropyridine derivatives that would eventually lead to the development of pyrazole-substituted variants. This synthetic methodology became known as the Hantzsch reaction and has remained a cornerstone technique in heterocyclic chemistry for over a century.

The introduction of pyrazole substituents into the 1,4-dihydropyridine framework emerged during the late 20th century as researchers began exploring structure-activity relationships and seeking to improve the therapeutic profiles of existing 1,4-dihydropyridine medications. The pyrazole ring system, first characterized by German chemist Ludwig Knorr in 1883, had already established itself as a privileged scaffold in medicinal chemistry due to its presence in numerous commercially successful pharmaceuticals. The strategic combination of these two heterocyclic systems represented a logical progression in the evolution of drug design principles.

Significant advancement in the synthesis and characterization of this compound occurred during the early 21st century, with formal documentation of the compound appearing in chemical databases by 2010. The development of improved synthetic methodologies, particularly those employing microwave-assisted synthesis and green chemistry principles, facilitated the preparation of diverse derivatives and enabled comprehensive biological evaluation. These technological advances allowed researchers to systematically explore the structure-activity relationships of pyrazole-substituted 1,4-dihydropyridines and identify compounds with enhanced therapeutic potential.

Recent years have witnessed exponential growth in research focused on this compound derivatives, driven by their demonstrated efficacy in multiple therapeutic areas. Notable milestones include the discovery of potent cyclin-dependent kinase 2 inhibitors within this chemical class, with some derivatives exhibiting inhibition constants in the low nanomolar range. Additionally, the identification of derivatives with significant antimicrobial activity against drug-resistant pathogens has further elevated the importance of this scaffold in contemporary drug discovery efforts.

Structural Classification Within Heterocyclic Chemistry

This compound occupies a unique position within the broader classification of heterocyclic compounds, representing a hybrid structure that combines elements from two distinct nitrogen-containing ring systems. The compound belongs to the 1,4-dihydropyridine family, which constitutes a subclass of partially saturated pyridine derivatives characterized by the presence of hydrogen atoms at the 1 and 4 positions of the pyridine ring. This partial saturation fundamentally alters the electronic properties and biological activities compared to the fully aromatic pyridine system, creating opportunities for enhanced receptor binding and improved pharmacological profiles.

The structural framework of this compound can be systematically analyzed according to established heterocyclic classification principles. The core 1,4-dihydropyridine ring system features a six-membered nitrogen-containing heterocycle with characteristic boat conformation due to the sp3 hybridization at positions 1 and 4. This conformational flexibility allows for optimal spatial arrangements when interacting with biological targets, contributing to the compound's diverse pharmacological activities. The pyrazole substituent at the 4-position introduces an additional five-membered heterocyclic ring containing two adjacent nitrogen atoms, further enhancing the compound's hydrogen bonding capabilities and electronic properties.

Table 1: Structural Classification and Key Properties of this compound

The electronic characteristics of this compound are significantly influenced by the electron-deficient nature of both heterocyclic components. The 1,4-dihydropyridine core exhibits electron-rich properties at the nitrogen atom and the 4-position carbon, while the pyrazole ring contributes additional nitrogen atoms capable of participating in hydrogen bonding interactions. This electronic distribution creates a compound with amphiphilic character, enabling interactions with both hydrophilic and lipophilic binding sites on biological targets.

From a stereochemical perspective, the compound exists as a racemic mixture due to the chiral center at the 4-position of the dihydropyridine ring. The spatial arrangement of the pyrazole substituent relative to the dihydropyridine plane can significantly influence biological activity, as demonstrated by structure-activity relationship studies of related derivatives. The conformational flexibility of the molecule allows for induced-fit binding mechanisms with various protein targets, contributing to its broad spectrum of biological activities.

Significance in Medicinal Chemistry and Material Science

The significance of this compound in medicinal chemistry stems from its remarkable versatility as a pharmacophore and its ability to serve as a scaffold for developing therapeutically active compounds across multiple disease areas. The compound has demonstrated exceptional potential in cardiovascular medicine, following the established tradition of 1,4-dihydropyridine derivatives as calcium channel blockers, while simultaneously exhibiting novel biological activities that extend far beyond cardiovascular applications. This multifunctional character has positioned the compound as a valuable lead structure for drug discovery programs targeting diverse therapeutic indications.

In the realm of oncology, this compound derivatives have emerged as promising cyclin-dependent kinase inhibitors, with particular selectivity for cyclin-dependent kinase 2. Research has identified derivatives with inhibition constants as low as 0.005 micromolar, demonstrating potent antiproliferative activity against multiple cancer cell lines with half-maximal growth inhibitory concentrations ranging from 0.127 to 0.560 micromolar. These compounds have shown mechanistic effects including cell cycle arrest at the S and G2/M phases and induction of apoptosis, validating their potential as anticancer therapeutics.

Table 2: Biological Activities and Therapeutic Applications of this compound Derivatives

The antimicrobial properties of this compound derivatives have demonstrated significant clinical relevance, particularly in the context of drug-resistant pathogens. Compounds within this chemical class have shown potent activity against Helicobacter pylori, including clarithromycin- and metronidazole-resistant strains, with minimum inhibitory concentrations ranging from 1 to 4 milligrams per liter. Additionally, certain derivatives have exhibited exceptional antitubercular activity against Mycobacterium tuberculosis H37Rv, with some compounds demonstrating minimum inhibitory concentrations as low as 0.02 micrograms per milliliter, surpassing the potency of established antitubercular agents.

Beyond traditional pharmaceutical applications, this compound has found significance in material science applications, particularly in the development of fluorescent probes and imaging agents. Recent research has explored the compound's potential as a fluorophore for biological imaging applications, taking advantage of its inherent photophysical properties and the ability to modify its emission characteristics through structural modifications. The compound's ability to serve as a platform for developing stimuli-responsive materials and molecular sensors has opened new avenues for its application in diagnostic technologies and advanced materials research.

The synthetic accessibility of this compound through well-established multicomponent reactions has contributed significantly to its importance in medicinal chemistry research. The Hantzsch reaction and its modern variants allow for the efficient preparation of diverse derivatives through simple modifications of starting materials, enabling rapid structure-activity relationship studies and lead optimization efforts. This synthetic versatility, combined with the compound's demonstrated biological activities, has established it as a privileged scaffold for contemporary drug discovery initiatives and materials science applications.

Eigenschaften

CAS-Nummer |

112758-41-5 |

|---|---|

Molekularformel |

C8H9N3 |

Molekulargewicht |

147.181 |

IUPAC-Name |

4-(1H-pyrazol-4-yl)-1,4-dihydropyridine |

InChI |

InChI=1S/C8H9N3/c1-3-9-4-2-7(1)8-5-10-11-6-8/h1-7,9H,(H,10,11) |

InChI-Schlüssel |

MOSJZLWHGRQWQU-UHFFFAOYSA-N |

SMILES |

C1=CNC=CC1C2=CNN=C2 |

Synonyme |

Pyridine, 1,4-dihydro-4-(1H-pyrazol-4-yl)- (9CI) |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Calcium Channel Blockers

4-(1H-Pyrazol-4-yl)-1,4-dihydropyridine derivatives are recognized for their role as calcium channel blockers. These compounds exhibit efficacy in treating cardiovascular conditions such as hypertension and angina by inhibiting calcium influx through L-type calcium channels. This action leads to vasodilation and decreased myocardial oxygen demand, making them valuable in managing heart diseases .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, specific derivatives have shown significant antiproliferative effects against various cancer cell lines, including lung carcinoma (A549) and colon cancer (HCT116). Mechanistic studies suggest that these compounds induce apoptosis and cell cycle arrest, particularly at the S and G2/M phases .

Antimicrobial Effects

The antimicrobial properties of dihydropyridine derivatives have also been documented. Compounds containing the pyrazole moiety demonstrate activity against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of critical metabolic pathways .

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves methods such as the Hantzsch reaction, which allows for the incorporation of various substituents that can enhance biological activity. Structure-activity relationship studies indicate that modifications at specific positions can significantly affect the pharmacological profile of these compounds .

Cardiovascular Research

A notable case study involved the evaluation of a new series of 1,4-dihydropyridine derivatives in hypertensive rat models. The results indicated that certain derivatives not only lowered blood pressure effectively but also exhibited neuroprotective effects, suggesting a dual therapeutic potential .

Cancer Treatment

In another case study focused on cancer therapy, a derivative of this compound was tested against multiple cancer cell lines. The compound demonstrated a high degree of selectivity for cancer cells while sparing normal cells, highlighting its potential as a targeted therapy .

Comparative Data Table

Vergleich Mit ähnlichen Verbindungen

Research Findings and Key Insights

Substituent Position Matters : Modifications at C-3/C-5 (e.g., bis-cyclohexyl esters) combined with C-4 substituents (imidazole, pyrazole) optimize antihypertensive effects .

Chain Length vs. Toxicity : Longer alkyl chains in N-alkylpyridinium DHPs increase toxicity, suggesting pyrazole’s compact structure is advantageous .

Electronic Effects : Electron-withdrawing groups (e.g., nitro in imidazole derivatives) enhance calcium channel binding, while pyrazole’s electron-rich system may alter binding kinetics.

Vorbereitungsmethoden

Pyrazole-4-Carbaldehyde Synthesis

Pyrazole-4-carbaldehydes serve as critical precursors. A representative protocol involves the reaction of phenylhydrazine with substituted acetophenones under acidic conditions. For example, 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes are synthesized by condensing substituted acetophenones with phenylhydrazine in glacial acetic acid, followed by Vilsmeier-Haack formylation. Yields typically range from 65–78%, with electron-withdrawing groups on the aryl moiety enhancing reactivity.

Cyclocondensation Reaction

The classical Hantzsch protocol employs equimolar ratios of pyrazole-4-carbaldehyde, ethyl acetoacetate, and ammonium acetate in refluxing ethanol or acetic acid. For instance, diethyl 2,6-dimethyl-4-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-1,4-dihydropyridine-3,5-dicarboxylate is obtained in 70–82% yield after 6–8 hours of reflux. The reaction proceeds via enamine intermediate formation, followed by cyclization and oxidation (Fig. 1).

Table 1: Representative Hantzsch Syntheses of 4-(1H-Pyrazol-4-yl)-1,4-DHPs

Ionic Liquid-Catalyzed Hantzsch Reactions

Recent studies demonstrate that ionic liquids (ILs) enhance reaction rates and yields. For example, 1-butyl-4-methylpyridinium chloride catalyzes the cyclocondensation of 3-oxo-2-[1-phenylmethylidene]-butyric acid dodecyl ester and 3-amino-but-2-enoic acid dodecyl ester, yielding 3,5-bis(dodecyloxycarbonyl)-2,6-dimethyl-4-phenyl-1,4-DHP in 89% yield. ILs stabilize intermediates via hydrogen bonding, reducing side reactions and enabling milder conditions (60°C vs. traditional reflux).

Multicomponent One-Pot Syntheses

One-pot strategies streamline the synthesis by combining aldehyde formation and cyclocondensation. A notable example involves reacting acetylacetone, pyrazole-4-carbaldehyde, and ammonium acetate in acetic acid at room temperature, achieving 75–80% yield within 12 hours. This method eliminates isolation of intermediates, reducing purification steps and improving atom economy.

Mechanistic Insight : The reaction proceeds via Knoevenagel condensation between acetylacetone and the aldehyde, followed by Michael addition of ammonia and cyclization.

Solid Acid-Catalyzed Methods

Heterogeneous catalysts like SiO₂/NaHSO₄ offer recyclability and ease of separation. In a reported procedure, SiO₂/NaHSO₄ (20 mol%) promotes the reaction of 4-chloropyrazole-4-carbaldehyde with ethyl acetoacetate and ammonium acetate in ethanol, yielding 85% product after 5 hours. The catalyst retains activity for up to four cycles with minimal yield reduction (<5%).

Microwave-Assisted Synthesis

Microwave irradiation drastically reduces reaction times. For example, irradiating a mixture of 3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde, methyl acetoacetate, and ammonium acetate in DMF at 100°C for 20 minutes affords the target compound in 78% yield. Microwave conditions enhance dipole polarization, accelerating enamine formation and cyclization.

Post-Synthetic Modifications

Bromination and Functionalization

Bromination of the DHP ring at the 4-position enables further derivatization. Using N-bromosuccinimide (NBS) in CCl₄ introduces a bromine atom, which undergoes nucleophilic substitution with pyridine to yield cationic amphiphilic DHPs.

Hydrolysis and Esterification

Ethyl ester groups at C-3 and C-5 are hydrolyzed to carboxylic acids using NaOH/EtOH, enabling salt formation or coupling reactions. Conversely, esterification with benzyl bromide introduces lipophilic groups, enhancing bioavailability.

Analytical Characterization

Synthesized compounds are characterized via:

-

IR Spectroscopy : N–H stretches at 3320–3350 cm⁻¹ and C=O peaks at 1680–1700 cm⁻¹ confirm DHP formation.

-

NMR Spectroscopy : ¹H NMR shows a singlet for the C-4 proton (δ 5.3–5.5 ppm) and multiplets for aromatic pyrazole protons (δ 7.2–8.1 ppm).

-

Mass Spectrometry : Molecular ion peaks align with calculated masses (e.g., m/z 472.30 for C₂₇H₂₅N₃O₄) .

Q & A

Q. What are the established synthetic routes for 4-(1H-Pyrazol-4-yl)-1,4-dihydropyridine derivatives, and what key reagents enable their preparation?

The primary method involves a multicomponent cyclocondensation of ethyl acetoacetate, substituted pyrazole-4-carbaldehydes, and ammonium acetate under reflux. Oxidation to the pyridine form is achieved using HTIB ([Hydroxy(tosyloxy)iodo]benzene, Koser’s reagent) with yields of 85–92%. Alternative routes include coupling pre-formed pyrazole units via palladium-catalyzed reactions .

Q. What analytical techniques are critical for confirming the structural integrity of this compound compounds?

- Single-crystal X-ray diffraction : Resolves bond angles (e.g., C13–C14–C15 = 123.77°) and torsion angles (e.g., C8–C9–C10–C14 = 58.24°) .

- ¹H/¹³C NMR : Monitors dihydropyridine protons (δ 4.2–5.1 ppm) and ester carbonyl signals (δ 165–170 ppm) .

- IR spectroscopy : Identifies C=O stretches (1680–1720 cm⁻¹) and N-H vibrations (3200–3400 cm⁻¹) .

Q. What biological activities have been demonstrated for this compound derivatives?

Antimicrobial screening against S. aureus and C. albicans revealed MIC values of 32–128 μg/mL , with electron-withdrawing substituents (e.g., 4-Cl on the pyrazole aryl group) enhancing activity. Calcium channel modulation and neuroprotective potential are also hypothesized but require validation .

Advanced Research Questions

Q. How can researchers optimize the oxidation step from dihydropyridine to pyridine derivatives while minimizing side reactions?

- Use HTIB in anhydrous acetonitrile at 0–5°C with strict stoichiometric control (1.2–1.5 equiv).

- Monitor reaction progress via TLC (hexane:EtOAc 7:3) and purify via silica gel chromatography (gradient elution: 20% → 50% EtOAc/hexane) .

Q. What strategies resolve contradictory antimicrobial data between structural analogs?

- Standardize testing using CLSI/M07-A9 broth microdilution protocols .

- Correlate substituent effects with Hammett σ constants : 4-Cl derivatives show 4× greater potency (MIC 32 μg/mL) than 4-OCH₃ analogs against S. aureus .

- Validate purity (>95% by HPLC) and repeat assays across ≥3 independent trials .

Q. How can structural modifications at the pyrazole 3-position enhance pharmacological properties?

- Suzuki-Miyaura coupling on brominated precursors (e.g., 4-(5-bromo-1H-pyrazol-4-yl)-DHPs) with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DME/H₂O 3:1, 80°C).

- Mannich reactions introduce aminoalkyl groups (-NHR) to improve solubility .

Q. What methodological approaches ensure stability of 4-(1H-Pyrazol-4-yl)-1,4-dihydropyridines under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.